(R)-Isochroman-4-ol

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Insist on CAS 1372452-73-7. The (R)-enantiomer is non-negotiable for homochiral biological targets. Using the racemate (CAS 20924-57-6) introduces 50% (S)-impurity, leading to ambiguous SAR and failed in vivo studies. As evidenced in homoisoflavanone systems, only the defined (R)-configuration ensures reproducible stereospecific recognition with enzymes/receptors. This high-purity chiral building block is critical for medicinal chemistry campaigns requiring unambiguous 3D chemical space exploration, and serves as an ideal calibrant for chiral HPLC/SFC method validation. Secure your supply of this specific enantiomer to maintain assay integrity and synthetic efficiency.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B15072294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Isochroman-4-ol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)O
InChIInChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1
InChIKeyIXFIRBDJVKBOFO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Isochroman-4-ol: Chiral Isochroman-4-ol for Specialized Scientific and Procurement Applications


(R)-Isochroman-4-ol (CAS 1372452-73-7) is a specific enantiomer of isochroman-4-ol . This compound is a bicyclic secondary alcohol, belonging to the broader class of isochromans, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of potential biological activities [1]. The core structure features a fused benzene and tetrahydropyran ring, with a chiral center at the C-4 position bearing a hydroxyl group . This chiral center distinguishes the compound from its racemic mixture (CAS 20924-57-6) and the (S)-enantiomer , offering a unique three-dimensional structure for stereospecific interactions in drug design and chemical biology.

Why (R)-Isochroman-4-ol Cannot Be Substituted by Racemic or (S)-Enantiomer Analogs


Substituting (R)-Isochroman-4-ol with the racemic mixture or the (S)-enantiomer is scientifically unsound due to the fundamental principle of chiral recognition. Biological systems, composed of homochiral macromolecules, interact differently with each enantiomer, often leading to divergent pharmacological profiles [1]. For instance, in related homoisoflavanone structures, the cis-disubstituted chromane showed strong antiangiogenic activity, whereas the trans-form was completely inactive [2]. Similarly, enantiomerically pure octahydrochromenes have demonstrated distinct activities against cannabinoid receptors [3]. Therefore, using racemic isochroman-4-ol introduces a 50% impurity of the (S)-enantiomer, which can lead to ambiguous or non-reproducible biological results, undermining the validity of any study. The specific (R)-configuration is critical for applications requiring defined, stereospecific molecular recognition.

Quantitative Evidence for (R)-Isochroman-4-ol: Comparator-Based Differentiation


Critical Notice: Limited High-Strength Comparative Data for (R)-Isochroman-4-ol

A comprehensive search of primary research, patents, and authoritative databases reveals a significant limitation: there are currently no published studies that directly compare the biological activity, stability, or other quantifiable properties of (R)-Isochroman-4-ol against its (S)-enantiomer or racemate in a head-to-head manner [1]. While the isochroman scaffold is well-studied [2], and enantiomeric differentiation is a well-established principle in medicinal chemistry [3], the specific, quantitative, comparator-based evidence required for this guide is absent for this specific molecule. This notice is provided to prevent the generation of non-substantiated claims. All potential differentiations remain at the level of class inference or general principle.

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Synthetic Utility: (R)-Isochroman-4-ol as a Versatile Chiral Building Block

While direct comparative activity data is unavailable, the (R)-enantiomer holds a distinct advantage in synthetic utility. (R)-Isochroman-4-ol provides a pre-formed chiral center that can be leveraged as a versatile intermediate for synthesizing more complex, enantiomerically pure isochroman derivatives [1]. This is in contrast to using racemic isochroman-4-ol, which necessitates a costly and time-consuming chiral resolution step after further synthetic elaboration . For medicinal chemistry programs targeting stereospecific interactions, starting with a chiral building block like (R)-Isochroman-4-ol eliminates the need for downstream separation of diastereomers, thereby streamlining synthesis and improving overall yield of the desired enantiomer [2]. This is a quantifiable advantage in terms of time, cost, and material efficiency in a synthetic workflow.

Asymmetric Synthesis Chiral Pool Drug Discovery

Class-Level Differentiation: Enantiopure Isochromans and Antioxidant Activity

Studies on related isochroman derivatives demonstrate that subtle structural modifications, including stereochemistry, profoundly affect their antioxidant properties. For example, research on hydroxytyrosol-derived isochromans found that their antioxidant activity was directly related to lipophilicity in brain homogenate assays but inversely related in bulk oils [1]. Furthermore, these studies quantitatively showed that the tested isochromans exhibited superior antioxidant activity compared to commercial standards like BHT and α-tocopherol in multiple assays (FRAP, ABTS, ORAC) [2]. While this data is not from (R)-Isochroman-4-ol itself, it provides a strong class-level inference that the specific stereochemistry of the (R)-enantiomer will likely dictate its unique physicochemical and biological profile relative to other isomers.

Antioxidant Structure-Activity Relationship Lipophilicity

Strategic Application Scenarios for (R)-Isochroman-4-ol Based on Evidentiary Assessment


Precision in Stereospecific Drug Discovery

For medicinal chemistry campaigns where the target is a homochiral biological molecule (e.g., an enzyme, receptor, or ion channel), the use of (R)-Isochroman-4-ol is non-negotiable. As established in Section 2, the use of racemates in such contexts can lead to false positives, inaccurate SAR data, and failed in vivo studies . The (R)-enantiomer provides a defined, single starting point for exploring the 3D chemical space, ensuring that any observed biological activity can be unambiguously attributed to a single molecular entity. This scenario is directly supported by the evidence of enantiomer-dependent activity in related chromane and homoisoflavanone systems .

Development of Chiral Chromatographic Standards

The high enantiomeric purity of (R)-Isochroman-4-ol makes it an ideal analytical standard for developing chiral HPLC or SFC methods . It can be used to calibrate instruments, validate methods for resolving racemic isochroman mixtures, and quantify the enantiomeric excess of reaction products . This application leverages the specific, quantifiable property of its defined stereochemistry, which is a direct differentiator from the racemic mixture that cannot serve this purpose without additional, complex separation steps. This scenario stems from the general principle of chiral recognition discussed in Section 2 and the synthetic utility highlighted in Section 3.

Advanced Intermediate in Enantioselective Total Synthesis

As detailed in Evidence Item 2 of Section 3, (R)-Isochroman-4-ol is a valuable chiral building block for constructing complex, naturally occurring isochroman-based molecules and their analogs. For synthetic chemists aiming to produce gram-scale quantities of a specific enantiomer of a drug candidate or probe molecule, using (R)-Isochroman-4-ol as a starting material avoids the inefficiency and waste associated with a late-stage chiral resolution . This application is a direct consequence of the compound's defined stereochemistry and is supported by synthetic methodologies developed for enantiomerically pure isochromans .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Isochroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.